1'-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1,4'-bipiperidine
Overview
Description
1'-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1,4'-bipiperidine is a useful research compound. Its molecular formula is C24H34N4O4 and its molecular weight is 442.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.25800558 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Evaluation
Research demonstrates the significance of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, like in the compound 1'-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1,4'-bipiperidine, in antibacterial applications. New derivatives have shown valuable antibacterial properties, pointing towards their potential in addressing bacterial infections and diseases (Aziz‐ur‐Rehman et al., 2017).
Synthesis and Spectral Analysis
The synthesis and spectral analysis of compounds incorporating 1,3,4-oxadiazole derivatives reveal their potential in therapeutic applications. By modifying the structure of these poly-functional compounds, significant impacts on their therapeutic ability can be achieved (A. Rehman et al., 2019).
Ketene Acetal Epoxide
The formation of ketene acetal epoxides, as related to compounds with 1,3,4-oxadiazole structures, showcases a potential application in the field of organic chemistry and synthesis. These compounds could be used in various chemical reactions and synthesis processes (M. Dawid et al., 2001).
N-Protecting Group in Synthesis
The 3,4-dimethoxybenzyl moiety, as part of the structure of compounds like this compound, has been used as an N-protecting group in the synthesis of various organic compounds. This usage highlights its versatility and importance in the synthesis of complex organic molecules (Evelyne Grunder-Klotz & J. Ehrhardt, 1991).
Genotoxic Activity
Research into bis-1,3,4-oxadiazole derivatives, which share similarities with the compound , has shown that they possess both antibacterial and antifungal activities, in addition to genotoxic properties. This suggests potential applications in developing new antimicrobial and genotoxic agents (A. Maslat et al., 2002).
Properties
IUPAC Name |
3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-piperidin-1-ylpiperidin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4/c1-30-20-6-7-21(31-2)18(16-20)17-23-26-25-22(32-23)8-9-24(29)28-14-10-19(11-15-28)27-12-4-3-5-13-27/h6-7,16,19H,3-5,8-15,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSNNLCXPMFZNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2=NN=C(O2)CCC(=O)N3CCC(CC3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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